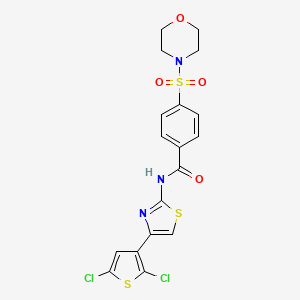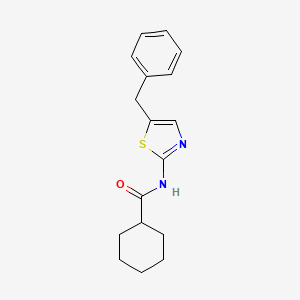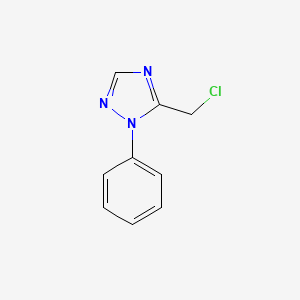![molecular formula C20H20N2O2 B2520533 3-[[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzoic acid CAS No. 352638-32-5](/img/structure/B2520533.png)
3-[[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzoic acid, commonly known as DABCYL, is a fluorescent dye used in various scientific research applications. It is a derivative of benzoic acid and contains an amino group and a carboxylic acid group. DABCYL is widely used in the field of biochemistry and molecular biology due to its unique properties.
Scientific Research Applications
Hydrogen Production
This compound has been used in the production of clean hydrogen through the hydrogen evolution reaction (HER). A novel composite of poly (3-aminobenzoic acid) (PABA) and a cobalt zeolitic benzimidazolate framework (CoZIF) has been studied for this purpose .
Antioxidant Properties
The compound has been studied for its antioxidant properties. These properties were assessed by two different in vitro methods, namely, DPPH radical scavenging activity and ABTS radical scavenging activity .
Antiviral Activity
The compound has been tested for its antiviral activity against A/FM/1/47 (H1N1), A/Beijing/32/92 (H3N2) and A/FM/1/47-H275Y (H1N1-H275Y) in vitro and against H1N1 and H1N1-H275Y in vivo .
Therapeutic Applications
Para-aminobenzoic acid (PABA), a commonly used building block in pharmaceuticals, has been used for the development of a wide range of novel molecules with potential medical applications. Anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties have been observed in PABA compounds .
Drug Design
Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, para-aminobenzoic acid (PABA) is a commonly used building block in pharmaceuticals. It is included in more than 184 drugs in the database of commercial drugs, and it is considered a building block in drug design .
Synthesis of Folate
Para-aminobenzoic acid (PABA) is used in the chemical industry as a starting material for the preparation of folate, a crucial vitamin required for DNA synthesis and replication .
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Similar compounds such as benzoic acid and aminosalicylic acid are known to interact with various enzymes and proteins in the body .
Mode of Action
It is likely that it interacts with its targets in a similar manner to other benzoic acid derivatives, which often bind to enzymes and inhibit their function .
Biochemical Pathways
The compound is likely involved in several biochemical pathways. For instance, benzoic acid derivatives are known to be involved in the shikimate pathway, which is responsible for the biosynthesis of aromatic compounds . Additionally, aminobenzoic acid derivatives have been found to obstruct induced fit in the catalytic pathway .
Pharmacokinetics
Similar compounds like aminosalicylic acid are known to be rapidly metabolized in the liver and excreted as hippuric acid . The bioavailability of this compound would be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
Similar compounds have been found to have various effects, such as antimicrobial activity (benzoic acid ) and antioxidant properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Additionally, the presence of other compounds can affect its metabolism and excretion .
properties
IUPAC Name |
3-[[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-20(2)16-9-4-5-10-17(16)22(3)18(20)11-12-21-15-8-6-7-14(13-15)19(23)24/h4-13H,1-3H3,(H,23,24)/b18-11-,21-12? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMDQKOEGAASFX-AJPZXXEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=NC3=CC=CC(=C3)C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C\C=NC3=CC=CC(=C3)C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl 8-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate 8,8-dioxide](/img/structure/B2520458.png)
![2-(2-Cyclopropylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2520459.png)
![6-hydroxy-5-nitro-2-[(E)-2-(2-propoxynaphthalen-1-yl)ethenyl]pyrimidin-4(3H)-one](/img/structure/B2520460.png)


![N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2520464.png)
![Ethyl 5-(3-chloro-4-fluorophenylsulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2520469.png)
![N-(3-(N,N-dimethylsulfamoyl)phenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2520472.png)
![2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2520473.png)